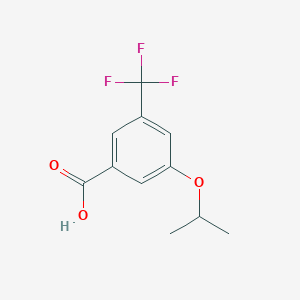
5-chloroindolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro substituent at the 5-position and a carboxylic acid group at the 2-position of the indolizine ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroindolizine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts, which can be obtained by N-alkylation of 2-alkylpyridines with cyanohydrin triflates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
5-Chloroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Chloroindolizine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial activities
Industry: The compound is utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloroindole-2-carboxylic acid
- Indole-3-acetic acid
- Indole-2-carboxylic acid
Uniqueness
5-Chloroindolizine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position enhances its reactivity and potential for further functionalization compared to other indole derivatives .
Properties
CAS No. |
1620570-06-0 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



